molecular formula C19H17FN2O5 B338902 2-(4-FLUOROPHENYL)-2-OXOETHYL 2-[2-(PHENYLFORMAMIDO)ACETAMIDO]ACETATE

2-(4-FLUOROPHENYL)-2-OXOETHYL 2-[2-(PHENYLFORMAMIDO)ACETAMIDO]ACETATE

Cat. No.: B338902
M. Wt: 372.3 g/mol
InChI Key: WRJYTUXDHZKWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-FLUOROPHENYL)-2-OXOETHYL 2-[2-(PHENYLFORMAMIDO)ACETAMIDO]ACETATE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENYL)-2-OXOETHYL 2-[2-(PHENYLFORMAMIDO)ACETAMIDO]ACETATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with monoethanolamine to form 2-(4-fluorobenzylamino)ethanol. This intermediate is then reacted with benzoyl chloride and acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product. The process may also include purification steps like recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENYL)-2-OXOETHYL 2-[2-(PHENYLFORMAMIDO)ACETAMIDO]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted fluorophenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-FLUOROPHENYL)-2-OXOETHYL 2-[2-(PHENYLFORMAMIDO)ACETAMIDO]ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENYL)-2-OXOETHYL 2-[2-(PHENYLFORMAMIDO)ACETAMIDO]ACETATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorobenzylamino)ethanol: A precursor in the synthesis of the target compound.

    Benzoylaminoacetyl derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

2-(4-FLUOROPHENYL)-2-OXOETHYL 2-[2-(PHENYLFORMAMIDO)ACETAMIDO]ACETATE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological properties. Its fluorophenyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H17FN2O5

Molecular Weight

372.3 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 2-[(2-benzamidoacetyl)amino]acetate

InChI

InChI=1S/C19H17FN2O5/c20-15-8-6-13(7-9-15)16(23)12-27-18(25)11-21-17(24)10-22-19(26)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,21,24)(H,22,26)

InChI Key

WRJYTUXDHZKWFS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)F

sequence

GGX

Origin of Product

United States

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